molecular formula C15H16S B11954540 alpha,alpha-Dimethylbenzyl phenyl sulfide CAS No. 4148-93-0

alpha,alpha-Dimethylbenzyl phenyl sulfide

Cat. No.: B11954540
CAS No.: 4148-93-0
M. Wt: 228.4 g/mol
InChI Key: ZOABXTJWWVGXAM-UHFFFAOYSA-N
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Description

Alpha,alpha-Dimethylbenzyl phenyl sulfide: is an organic compound with the molecular formula C15H16S It is a sulfide derivative that features a phenyl group attached to a sulfur atom, which is further bonded to an alpha,alpha-dimethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Dimethylbenzyl phenyl sulfide typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile and displaces the chloride ion from benzyl chloride.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha,alpha-Dimethylbenzyl phenyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: The compound can participate in substitution reactions where the phenyl group or the alpha,alpha-dimethylbenzyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Varied substituted derivatives depending on the reagents used.

Scientific Research Applications

Alpha,alpha-Dimethylbenzyl phenyl sulfide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which alpha,alpha-Dimethylbenzyl phenyl sulfide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

  • Benzyl phenyl sulfide
  • Alpha,alpha-Dimethylbenzyl methyl sulfide
  • Phenyl ethyl sulfide

Comparison: Alpha,alpha-Dimethylbenzyl phenyl sulfide is unique due to the presence of both a phenyl group and an alpha,alpha-dimethylbenzyl group attached to the sulfur atom. This structural feature imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, which differentiate it from similar compounds. For instance, benzyl phenyl sulfide lacks the alpha,alpha-dimethyl substitution, resulting in different reactivity and applications.

Properties

CAS No.

4148-93-0

Molecular Formula

C15H16S

Molecular Weight

228.4 g/mol

IUPAC Name

2-phenylpropan-2-ylsulfanylbenzene

InChI

InChI=1S/C15H16S/c1-15(2,13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

ZOABXTJWWVGXAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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